A Comprehensive Technical Guide to 4-Ferrocenyl-4-oxobutyric Acid
A Comprehensive Technical Guide to 4-Ferrocenyl-4-oxobutyric Acid
Prepared by: Gemini, Senior Application Scientist
Introduction
4-Ferrocenyl-4-oxobutyric acid stands as a cornerstone organometallic building block for advanced research, bridging the gap between inorganic and organic chemistry. Its unique molecular architecture, featuring a redox-active ferrocene core, a reactive ketone, and a versatile carboxylic acid function, makes it an invaluable intermediate in numerous scientific domains. This guide provides an in-depth exploration of its properties, synthesis, characterization, and applications, offering field-proven insights for researchers, chemists, and professionals in drug development and materials science. The structure integrates the robust and electrochemically stable ferrocene moiety with a terminal carboxylic acid, enabling its use in the synthesis of novel organometallic complexes, functional materials, and bioactive conjugates.[1]
The primary appeal of this compound lies in its trifunctional nature. The carboxylic acid allows for straightforward conjugation to amines, alcohols, or surfaces via amide or ester linkages. The ketone offers a secondary site for chemical modification, while the ferrocene unit provides a stable, electrochemically active center, crucial for developing redox-responsive systems and molecular sensors.[1]
Physicochemical and Structural Properties
The intrinsic properties of 4-Ferrocenyl-4-oxobutyric acid are dictated by its constituent functional groups. The ferrocene core, an iron atom sandwiched between two cyclopentadienyl rings, imparts exceptional stability and reversible redox behavior.
| Property | Value | Source |
| CAS Number | 1291-72-1 | [1][2] |
| Molecular Formula | C₁₄H₁₄FeO₃ | [1] |
| Molecular Weight | 286.10 g/mol | [1][2] |
| Synonyms | 3-Ferrocenoylpropionic acid, (3-Carboxypropionyl)ferrocene | [2] |
| IUPAC Name | 4-ferrocenyl-4-oxobutanoic acid | [1] |
| InChI Key | DJYFWOWHTBEOSI-UHFFFAOYSA-M | [1] |
The chemical behavior is significantly influenced by the ferrocene moiety's versatile redox properties. This makes the compound highly valuable in the design of electrochemical sensors and redox-active polymers.
Synthesis and Purification
The most prevalent and reliable laboratory-scale synthesis of 4-Ferrocenyl-4-oxobutyric acid is the Friedel-Crafts acylation of ferrocene with succinic anhydride. This electrophilic aromatic substitution reaction is a cornerstone of ferrocene chemistry.
Experimental Protocol: Friedel-Crafts Acylation
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Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a mixture of ferrocene and anhydrous aluminum chloride (a Lewis acid catalyst) is suspended in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere.
-
Acylating Agent Addition: A solution of succinic anhydride in anhydrous DCM is added dropwise to the stirred suspension at 0 °C. The choice of a low temperature is critical to control the reaction's exothermicity and prevent side reactions.
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Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress can be monitored by Thin Layer Chromatography (TLC). The causality here is the formation of an acylium ion intermediate from the reaction of succinic anhydride with aluminum chloride, which then attacks the electron-rich cyclopentadienyl ring of ferrocene.
-
Work-up and Quenching: The reaction is carefully quenched by pouring it into a mixture of ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complexes and protonates the carboxylate.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted multiple times with DCM. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., toluene/hexane) or by column chromatography on silica gel.
For commercial-scale production, alternative methods have been developed to ensure safety and efficiency, such as using the milder reducing agent sodium borohydride in a multi-step process.[3]
Synthesis Workflow Diagram
Caption: Friedel-Crafts synthesis of 4-Ferrocenyl-4-oxobutyric acid.
Spectroscopic Characterization
Unambiguous identification and purity assessment of 4-Ferrocenyl-4-oxobutyric acid rely on a combination of standard spectroscopic techniques.
| Technique | Expected Characteristics |
| ¹H NMR | Signals around 4.8 ppm (singlet, 2H) and 4.5 ppm (singlet, 2H) for the substituted cyclopentadienyl (Cp) ring protons. A singlet around 4.2 ppm (5H) for the unsubstituted Cp ring protons. Aliphatic protons appear as triplets around 3.2 ppm (2H) and 2.8 ppm (2H). The carboxylic acid proton is a broad singlet, often above 10 ppm.[4] |
| ¹³C NMR | Carbonyl carbons for the ketone and carboxylic acid appear downfield (>170 ppm). Signals for the substituted Cp ring carbons appear at distinct chemical shifts, while the five equivalent carbons of the unsubstituted Cp ring show a single resonance around 69 ppm. Aliphatic carbons appear in the 28-35 ppm range. |
| FT-IR (cm⁻¹) | A broad O-H stretch for the carboxylic acid from 2500-3300 cm⁻¹. A sharp, strong C=O stretch for the ketone around 1670 cm⁻¹. A strong C=O stretch for the carboxylic acid around 1710 cm⁻¹. |
| Mass Spec (ESI⁻) | Expected [M-H]⁻ peak at m/z 285.0. |
Reactivity and Key Applications
The compound's utility stems from the distinct reactivity of its three functional components, allowing for orthogonal chemical modifications.
Caption: Reactivity sites of 4-Ferrocenyl-4-oxobutyric acid.
Applications in Materials Science
The ferrocene moiety's ability to undergo reversible one-electron oxidation to the ferrocenium cation is central to its use in redox-responsive materials.[5] Polymers incorporating this unit can exhibit tunable electronic and optical properties. The carboxylic acid group provides a convenient anchor point for grafting the molecule onto electrode surfaces or incorporating it into larger polymer backbones, creating functional materials for sensing or energy storage applications.[1][5]
Role in Catalysis
As a ligand precursor, 4-Ferrocenyl-4-oxobutyric acid can be elaborated into more complex chiral ligands for asymmetric catalysis. The ferrocene backbone provides a rigid and sterically defined scaffold, which is a desirable feature for creating effective asymmetric catalysts.
Utility in Drug Development and Bioorganometallic Chemistry
The incorporation of a ferrocenyl group into organic molecules has been shown to enhance their biological activity.[6] Ferrocene derivatives have demonstrated potential as anticancer, antimalarial, and antibacterial agents.[6][7] 4-Ferrocenyl-4-oxobutyric acid serves as a key starting material for creating these bioactive conjugates.
-
Prodrug Design: The carboxylic acid can be used to link the ferrocene moiety to a known drug molecule, creating a prodrug that may have improved properties, such as enhanced cellular uptake or targeted release.
-
Bioconjugation: Through standard coupling chemistries (e.g., EDC/NHS), the acid can be attached to proteins or peptides. The resulting ferrocene-labeled biomolecules can be used as electrochemical probes to study biological processes.[1]
-
Derivatization: The ketone group can be reacted with hydrazines or hydroxylamines to form hydrazones or oximes, providing another avenue for attaching the ferrocene label to biological targets.[1]
Safety, Handling, and Storage
| Hazard Statement | GHS Classification | Precautionary Measures |
| Flammability | Flammable Solid, Cat. 1 (H228) | Keep away from heat, sparks, open flames.[9] Ground/bond container.[8] |
| Toxicity | Acute Toxicity, Oral, Cat. 4 (H302) | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.[8] |
| Toxicity | Acute Toxicity, Inhalation, Cat. 4 (H332) | Avoid breathing dust. Use only in a well-ventilated area.[8] |
| Health Hazard | Reproductive Toxicity, Cat. 2 (H361) | Obtain special instructions before use. Do not handle until all safety precautions have been read.[11] |
| Health Hazard | STOT RE, Cat. 2 (H373) | Do not breathe dust. Get medical advice if you feel unwell.[8] |
| Environmental | Aquatic, Chronic, Cat. 1 (H410) | Avoid release to the environment. Collect spillage.[10] |
Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8]
-
Handle in a chemical fume hood to avoid inhalation of dust.[8]
-
Avoid contact with skin and eyes.[8]
-
Take measures to prevent the buildup of electrostatic charge.[8]
Storage:
-
Store in a cool, dry, and well-ventilated place.[8]
-
Keep the container tightly closed.[8]
-
Store locked up.[8]
Disposal:
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Conclusion
4-Ferrocenyl-4-oxobutyric acid is a remarkably versatile and powerful molecule in the chemist's toolkit. Its trifunctional nature provides a platform for a vast array of chemical transformations, leading to novel materials, catalysts, and potential therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is paramount for any researcher looking to exploit its unique properties. As the fields of materials science and bioorganometallic chemistry continue to evolve, the demand for well-defined, functional building blocks like 4-Ferrocenyl-4-oxobutyric acid is certain to grow, paving the way for future innovations.
References
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Shi, W., et al. (2011). Ethyl (Z)-4-ferrocenyl-2-(4-hydroxyanilino)-4-oxobutenoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), m1761. [Link]
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García, G., et al. (2021). Ferrocene-Based Drugs, Delivery Nanomaterials and Fenton Mechanism: State of the Art, Recent Developments and Prospects. Molecules, 26(16), 4933. [Link]
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ResearchGate. A novel, convenient access to acylferrocenes: acylation of ferrocene with acyl chlorides in the presence of zinc oxide. [Link]
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ResearchGate. (PDF) 4-Ferrocenylbenzoic Acid. [Link]
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PubChem. 4-(1-Naphthyl)-4-oxobutanoic acid. [Link]
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Ali, I., et al. (2022). Contemporary Developments in Ferrocene Chemistry: Physical, Chemical, Biological and Industrial Aspects. Molecules, 27(22), 7978. [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: Ferrocene. [Link]
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ResearchGate. ¹H NMR spectra for 4-halobutylferrocene derivatives. [Link]
-
ResearchGate. Potential Applications of Ferrocene as a Structural Feature in Antioxidants. [Link]
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